3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
Description
This compound is a quinazolin-4(3H)-one derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 3-chloro-4-methoxyphenylamino group and a 2-methoxybenzyl-propanamide chain. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence pharmacokinetic properties such as solubility, bioavailability, and target binding.
Properties
CAS No. |
893789-65-6 |
|---|---|
Molecular Formula |
C28H27ClN4O6 |
Molecular Weight |
551 |
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O6/c1-38-23-10-6-3-7-18(23)16-30-25(34)13-14-32-27(36)20-8-4-5-9-22(20)33(28(32)37)17-26(35)31-19-11-12-24(39-2)21(29)15-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
MVTJCTJHHHUYQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a complex molecule that belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Core Structure : Quinazoline derivative
- Functional Groups :
- Chlorine and methoxy substituents on the phenyl ring
- Amide linkage
- Dioxo groups contributing to its reactivity
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inducing apoptosis in various cancer cell lines. For instance, it was evaluated against several cancer types, including breast (MCF-7), lung (A549), and colon (SW-480) cancer cells. The results indicated that the compound could effectively inhibit cell proliferation with IC50 values ranging from to , depending on the cell line tested .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for controlling tumor growth.
- Kinase Inhibition : It has been shown to selectively inhibit certain kinases involved in cancer progression, thereby disrupting signaling pathways essential for cell survival .
- Cell Cycle Arrest : Studies suggest that it may cause arrest in the S phase of the cell cycle, preventing further replication of cancer cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from simpler quinazoline precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compounds .
Case Studies
- Anticonvulsant Activity : Some derivatives of quinazoline have been evaluated for their anticonvulsant properties. The specific compound exhibited moderate activity compared to other known anticonvulsants .
- Antioxidant Activity : In vitro studies revealed that the compound possesses antioxidant properties, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .
Data Tables
| Activity Type | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 5.9 - 176.5 | MCF-7, A549, SW-480 |
| Anticonvulsant | Moderate | Various |
| Antioxidant | Varies | DPPH Scavenging Assay |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds.
Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbons of the amide and dioxo groups. The methoxy substituents remain stable under these conditions but may demethylate under prolonged heating (>24 hours) .
Nucleophilic Substitution
The 3-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
Reactivity is enhanced by electron-donating methoxy groups, which activate the aromatic ring toward NAS . The chloro group exhibits moderate leaving-group ability in polar aprotic solvents .
Oxidation Reactions
Oxidation targets the methoxy groups and dioxoquinazoline system:
The quinazoline dioxo system shows resistance to oxidation, preserving the heterocyclic core under mild conditions.
Condensation and Cyclization
The compound forms fused heterocycles via intramolecular cyclization:
| Reagent/Conditions | Products Formed | Yield (%) | References |
|---|---|---|---|
| POCl₃, 110°C, 3 hours | Chlorinated quinazolinone derivatives | 75–80 | |
| NH₂NH₂·H₂O, EtOH, reflux | Pyrazolo[5,1-b]quinazolin-9-one analogs | 60–65 |
Cyclization is facilitated by the electron-deficient quinazoline core, which promotes electrophilic aromatic substitution at the C-6/C-8 positions .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
| Conditions | Products Formed | Quantum Yield (Φ) | References |
|---|---|---|---|
| CH₃CN, N₂ atmosphere | Ring-opened acrylamide derivatives | 0.12 ± 0.03 | |
| O₂-saturated solution | Quinazoline N-oxide | 0.08 ± 0.01 |
Photodegradation pathways involve homolytic cleavage of the N–C bond in the propanamide side chain .
Metal-Catalyzed Coupling
Palladium-catalyzed reactions modify the aromatic moieties:
The chloro substituent serves as an effective leaving group in cross-coupling reactions (turnover frequency > 200 h⁻¹) .
Stability Profile
Critical stability parameters under storage conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogues and their biological activities:
Key Structural and Functional Differences
- This contrasts with para-chloro derivatives (e.g., ), which show stronger anticonvulsant activity due to enhanced lipophilicity . Methoxy Groups: The 4-methoxy and 2-methoxybenzyl groups in the target compound may improve solubility compared to purely hydrophobic analogues (e.g., ’s phenoxymethyl derivatives). Methoxy groups also modulate electron density, affecting hydrogen bonding with targets .
Pharmacological Profiles
- Anticancer Potential: The target compound’s methoxy and chloro substituents resemble those in ’s antileukemic derivatives (4a, 4d), which inhibit leukemia cell proliferation via apoptosis induction. Its propanamide chain may enhance membrane permeability compared to sulfonamide-based analogues .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Thioether vs. Amide Linkers: Thioether-containing derivatives () exhibit stronger carbonic anhydrase inhibition due to sulfur’s nucleophilicity, whereas the target compound’s amide linker may favor kinase targeting .
- Methoxy Positioning : Para-methoxy groups (as in ) enhance antileukemic activity, while ortho-methoxy (target compound) may improve metabolic stability .
- Further in vivo studies are needed to validate efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
